1,4-Benzenediol, 2-methoxy-, diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, 2-methoxy-, diacetate can be synthesized through the acetylation of 2-methoxyhydroquinone. The general procedure involves the reaction of 2-methoxyhydroquinone with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Reaction Scheme:
2-Methoxyhydroquinone+2Acetic Anhydride→1,4-Benzenediol, 2-methoxy-, diacetate+2Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure ensures high efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-methoxy-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetylated hydroxyl groups back to hydroxyl groups, regenerating the parent hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: 2-Methoxyhydroquinone
Substitution: Various substituted hydroquinone derivatives
Scientific Research Applications
1,4-Benzenediol, 2-methoxy-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the development of dyes, polymers, and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Medicine: Research is ongoing into the use of hydroquinone derivatives in skin lightening and treatment of hyperpigmentation disorders.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2-methoxy-, diacetate involves its ability to undergo redox reactions. The compound can donate electrons, thereby neutralizing free radicals and preventing oxidative damage. This redox activity is central to its antioxidant properties. Additionally, the acetyl groups can be hydrolyzed under physiological conditions, releasing the active hydroquinone derivative, which can then interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound, which lacks the methoxy and acetyl groups.
2-Methoxyhydroquinone: Similar structure but without the acetyl groups.
1,4-Benzenediol, diacetate: Lacks the methoxy group.
Uniqueness
1,4-Benzenediol, 2-methoxy-, diacetate is unique due to the presence of both methoxy and acetyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its parent compounds. These modifications can enhance its stability and solubility, making it more suitable for certain applications in organic synthesis and industrial processes.
Properties
CAS No. |
75514-03-3 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(4-acetyloxy-3-methoxyphenyl) acetate |
InChI |
InChI=1S/C11H12O5/c1-7(12)15-9-4-5-10(16-8(2)13)11(6-9)14-3/h4-6H,1-3H3 |
InChI Key |
UWWSJVBSLCCVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC |
Origin of Product |
United States |
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